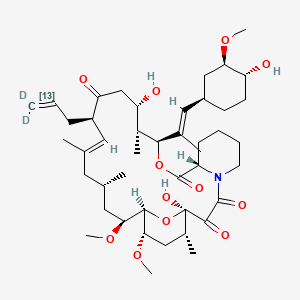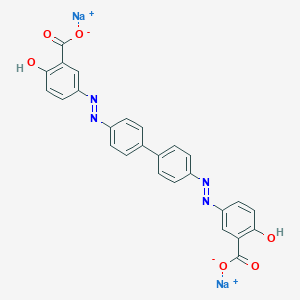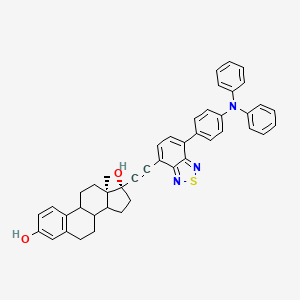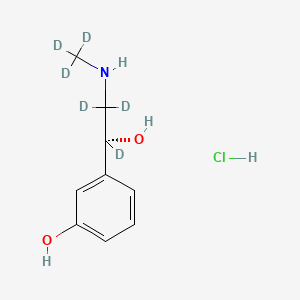
Phenylephrine-d6 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylephrine-d6 (hydrochloride) is a deuterium-labeled analog of phenylephrine (hydrochloride). Phenylephrine is a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant, mydriatic agent, and vasopressor. The deuterium labeling in Phenylephrine-d6 (hydrochloride) makes it valuable in pharmacokinetic studies and metabolic research due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenylephrine-d6 (hydrochloride) typically involves the deuteration of phenylephrine. One common method is the catalytic hydrogenation of phenylephrine in the presence of deuterium gas. This process replaces the hydrogen atoms in the phenylephrine molecule with deuterium atoms, resulting in Phenylephrine-d6. The reaction is usually carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of Phenylephrine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Phenylephrine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Phenylephrine-d6 can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Phenylephrine-d6 can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylephrine-d6 derivatives.
Wissenschaftliche Forschungsanwendungen
Phenylephrine-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of phenylephrine.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of phenylephrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and stability of phenylephrine formulations.
Wirkmechanismus
Phenylephrine-d6 (hydrochloride) exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to the activation of the receptor, causing vasoconstriction and an increase in blood pressure. The molecular targets include the alpha-1 adrenergic receptors located on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular events, including the release of calcium ions, which ultimately results in muscle contraction and vasoconstriction.
Vergleich Mit ähnlichen Verbindungen
Phenylephrine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and traceability in research applications. Similar compounds include:
Phenylephrine (hydrochloride): The non-deuterated form, commonly used as a decongestant and vasopressor.
Ephedrine (hydrochloride): Another alpha-adrenergic agonist with similar vasoconstrictive properties but different pharmacokinetic profiles.
Pseudoephedrine (hydrochloride): A stereoisomer of ephedrine, used as a decongestant with a different mechanism of action.
Phenylephrine-d6 (hydrochloride) stands out due to its application in detailed pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated analogs.
Eigenschaften
Molekularformel |
C9H14ClNO2 |
|---|---|
Molekulargewicht |
209.70 g/mol |
IUPAC-Name |
3-[(1R)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i1D3,6D2,9D; |
InChI-Schlüssel |
OCYSGIYOVXAGKQ-XJPLMRANSA-N |
Isomerische SMILES |
[2H][C@@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl |
Kanonische SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



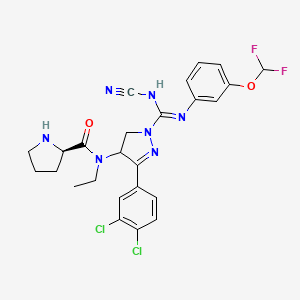
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)

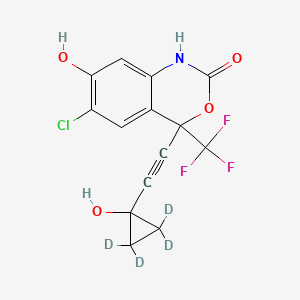
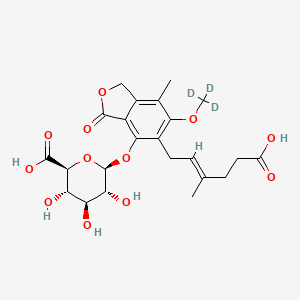
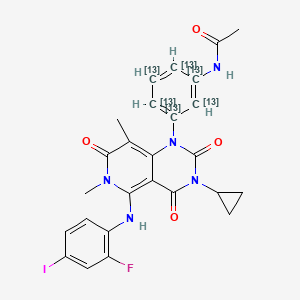
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)

